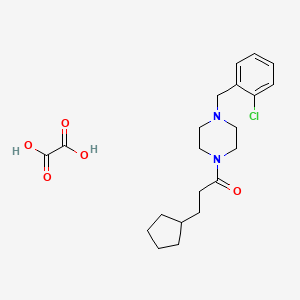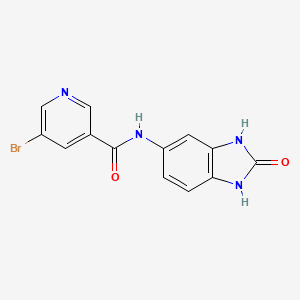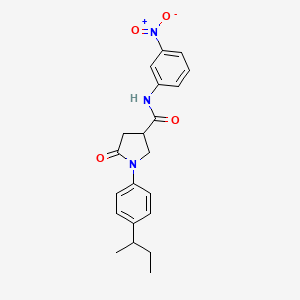![molecular formula C21H19N3O3 B4015150 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015150.png)
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound is part of a broader class of chemicals that include benzo[de]isoquinoline-1,3-diones, known for their diverse biological activities and chemical properties. Research has explored the synthesis, structural analysis, and potential applications of these compounds, with a focus on their molecular structure, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as amino-carbamoyl methylpyrazole and naphthalic anhydrides to produce derivatives with distinct spectral properties (Perevalov et al., 1990). Another approach for synthesizing isoquinoline derivatives involves cascade imination/intramolecular decarboxylative coupling, showcasing the versatility of synthetic methods for these compounds (Pandey et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been studied using techniques like single-crystal X-ray diffraction, which provides insights into the conformation and crystalline properties of the molecules. Such analyses reveal the planarity of the isoquinoline ring and its dihedral angles with attached groups, contributing to the understanding of molecular interactions and stability (Özdemir et al., 2010).
Chemical Reactions and Properties
Research into the chemical reactivity of benzo[de]isoquinoline-1,3-diones shows they can undergo various reactions, including with o-phenylenediamine and hydrazine, leading to the formation of complex heterocyclic systems. These reactions are important for the development of new pharmaceuticals and materials (Khalturina et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for the practical applications of these compounds. Modifications to the molecular structure, like the addition of triisopropylsilylethynyl groups, have been explored to enhance these properties and improve their utility in various applications (Zhou et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. Studies show that incorporating stabilizer fragments into the molecule can significantly enhance photostability, indicating the potential for designing more durable materials and pharmaceuticals (Bojinov & Panova, 2007).
properties
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-13-12-14(2)24(22-13)18(25)10-5-11-23-20(26)16-8-3-6-15-7-4-9-17(19(15)16)21(23)27/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLDYZGSZDFCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-{1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4015069.png)
![3-(2-chlorophenyl)-2-[4-(dimethylamino)-3-nitrophenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015078.png)


![1-(4-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4015100.png)
![1-[4-(methylthio)benzyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B4015112.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015132.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4015138.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4015146.png)
![2,2'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-4,1-phenyleneoxy)]diacetamide](/img/structure/B4015153.png)
![ethyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4015157.png)

![5-[4-(benzyloxy)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4015167.png)